Silane,ethynyl-2-d-trimethyl-

Catalog No.
S1936618
CAS No.
7299-46-9
M.F
C5H10Si
M. Wt
99.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Silane,ethynyl-2-d-trimethyl-

CAS Number

7299-46-9

Product Name

Silane,ethynyl-2-d-trimethyl-

IUPAC Name

2-deuterioethynyl(trimethyl)silane

Molecular Formula

C5H10Si

Molecular Weight

99.22 g/mol

InChI

InChI=1S/C5H10Si/c1-5-6(2,3)4/h1H,2-4H3/i1D

InChI Key

CWMFRHBXRUITQE-MICDWDOJSA-N

SMILES

C[Si](C)(C)C#C

Canonical SMILES

C[Si](C)(C)C#C

Isomeric SMILES

[2H]C#C[Si](C)(C)C

Silane, ethynyl-2-d-trimethyl- is a chemical compound with the molecular formula C5H10Si and a molecular weight of approximately 98.22 g/mol. It is recognized for its unique structure, featuring a silicon atom bonded to three methyl groups and an ethynyl group, which contains a carbon-carbon triple bond. This compound is particularly notable for its deuterated form, where the hydrogen atom in the ethynyl group is replaced by deuterium, an isotope of hydrogen. This modification can influence the compound's physical and chemical properties, making it valuable in various applications, particularly in organic synthesis and material science .

Due to its reactive functional groups. Key reactions include:

  • Hydrosilylation: This reaction involves the addition of silane to alkenes or alkynes, which can lead to the formation of new silanes with varying functional groups.
  • Cross-coupling reactions: The ethynyl group can engage in coupling reactions with various electrophiles, facilitating the synthesis of more complex organic molecules.
  • Deuterium labeling: The presence of deuterium allows for specific labeling in reaction pathways, aiding in mechanistic studies and tracking during synthesis .

The synthesis of silane, ethynyl-2-d-trimethyl- typically involves several steps:

  • Preparation of Ethynyl Group: The ethynyl group can be synthesized through the dehydrohalogenation of vinyl halides or through alkylation methods.
  • Silane Formation: The trimethylsilyl group can be introduced via silylation reactions using trimethylsilyl chloride or similar reagents.
  • Deuteration: If producing the deuterated form, deuterated reagents or conditions must be employed during synthesis to ensure incorporation of deuterium into the structure.

Silane, ethynyl-2-d-trimethyl- finds applications in various fields:

  • Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
  • Material Science: Its unique properties make it suitable for use in coatings and adhesives.
  • Pharmaceutical Research: Potentially useful in drug development due to its ability to modify biological activity through deuteration.

The versatility of this compound allows it to be utilized across multiple disciplines within chemistry and materials science .

Interaction studies involving silane, ethynyl-2-d-trimethyl- focus on its reactivity with other chemical species. These studies help elucidate potential pathways for further synthetic applications and understand how modifications (like deuteration) affect interactions with biological systems. Additionally, understanding its interactions with solvents and other reagents is crucial for optimizing reaction conditions in synthetic processes .

Several compounds share structural similarities with silane, ethynyl-2-d-trimethyl-. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
Silane, [(2-iodophenyl)ethynyl]trimethylC11H13ISiContains iodine; used in organic synthesis
Trimethyl[(tributylstannyl)ethynyl]silaneC17H36SiSnIncorporates tin; useful in organometallic chemistry
Trimethyl(p-tolylethynyl)silaneC12H16SiContains a tolyl group; used in polymer chemistry

These compounds demonstrate variations in functional groups and metal incorporation that influence their reactivity and application potential. Silane, ethynyl-2-d-trimethyl-'s unique feature is its deuterated ethynyl group, which may provide distinct advantages in specific chemical contexts compared to its analogs .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

(~2~H)Ethynyl(trimethyl)silane

Dates

Modify: 2023-08-16

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